4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane
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Overview
Description
4,4-Dimethyl-2-methylidene-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes using a transition-metal-free, radical oxidation methodology. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions . The reaction typically involves the use of specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation and the nature of the starting material.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidative cyclopropanation of aza-1,6-enynes can yield azabicyclo[4.1.0]heptane-2,4,5-triones .
Scientific Research Applications
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the dimethyl and methylidene groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring system instead of nitrogen.
Uniqueness
4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and methylidene groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
52378-82-2 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15N/c1-6-4-9(2,3)5-7-8(6)10-7/h7-8,10H,1,4-5H2,2-3H3 |
InChI Key |
ZXQUVIYTLGHFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(N2)C(=C)C1)C |
Origin of Product |
United States |
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